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Compound of Interest

Compound Name:
(Z)-N'-hydroxy-6-

methoxypicolinimidamide

Cat. No.: B1414515 Get Quote

Disclaimer: Exhaustive searches for experimental spectroscopic data (NMR and MS) for (Z)-N'-
hydroxy-6-methoxypicolinimidamide (CAS 1344821-34-6) did not yield specific datasets

within publicly available scientific literature and patent databases. The following guide provides

a comprehensive overview based on established methodologies for the synthesis and

characterization of structurally related N'-hydroxypicolinimidamides. The presented data is

illustrative and intended to serve as a template for researchers in the field.

Introduction
(Z)-N'-hydroxy-6-methoxypicolinimidamide is a substituted picolinimidamide derivative of

interest to researchers in medicinal chemistry and drug development. The N'-hydroxyimidamide

functional group is a known pharmacophore with potential applications as a metal-chelating

agent and in the design of enzyme inhibitors. This technical guide outlines a plausible synthetic

route and provides a framework for the spectroscopic characterization of the title compound,

adhering to best practices in data presentation and experimental documentation.

Data Presentation
The following tables present a hypothetical but plausible set of spectroscopic data for (Z)-N'-
hydroxy-6-methoxypicolinimidamide, based on the analysis of structurally similar

compounds.
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Table 1: Hypothetical ¹H NMR Data
Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment

10.50 s 1H - N-OH

8.05 br s 2H - NH₂

7.65 t 1H 7.8 H-4 (Pyridine)

7.20 d 1H 8.0 H-3 (Pyridine)

6.85 d 1H 7.6 H-5 (Pyridine)

3.90 s 3H - -OCH₃

Solvent: DMSO-d₆, 400 MHz

Table 2: Hypothetical ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment

162.5 C-6 (Pyridine)

148.0 C=N (Imidamide)

145.0 C-2 (Pyridine)

140.0 C-4 (Pyridine)

115.0 C-3 (Pyridine)

110.0 C-5 (Pyridine)

55.0 -OCH₃

Solvent: DMSO-d₆, 100 MHz

Table 3: Hypothetical Mass Spectrometry Data
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m/z Ion Type Relative Intensity (%)

168.0719 [M+H]⁺ 100

151.0613 [M+H - NH₃]⁺ 45

136.0497 [M+H - NH₃ - CH₃]⁺ 30

122.0341 [M+H - H₂O - CO]⁺ 65

Technique: High-Resolution Electrospray Ionization (HR-ESI-MS)

Experimental Protocols
The following protocols are adapted from established procedures for the synthesis and

characterization of N'-hydroxypyridinecarboximidamides and should be considered as a

general guideline.

Synthesis of (Z)-N'-hydroxy-6-methoxypicolinimidamide
This proposed synthesis involves a two-step process starting from 6-methoxypicolinonitrile.

Step 1: Synthesis of 6-Methoxypicolinonitrile This starting material can be synthesized from 2-

chloro-6-methoxypyridine via a nucleophilic substitution reaction with a cyanide source, such as

potassium cyanide, in a suitable solvent like DMSO at elevated temperatures.

Step 2: Formation of (Z)-N'-hydroxy-6-methoxypicolinimidamide

To a solution of 6-methoxypicolinonitrile (1.0 eq) in ethanol, an aqueous solution of

hydroxylamine hydrochloride (1.2 eq) and a base such as sodium carbonate (1.2 eq) is

added.

The reaction mixture is stirred at reflux for 4-6 hours, monitoring the progress by Thin Layer

Chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature and the solvent is

removed under reduced pressure.

The residue is partitioned between ethyl acetate and water.
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The organic layer is washed with brine, dried over anhydrous sodium sulfate, and

concentrated in vacuo.

The crude product is purified by column chromatography on silica gel (eluent: ethyl

acetate/hexane gradient) to afford the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the purified compound (~5-10 mg) is dissolved in a suitable deuterated solvent

(e.g., DMSO-d₆, CDCl₃, or MeOD) in a 5 mm NMR tube.

¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz spectrometer.

For ¹H NMR, standard parameters are used, with a sufficient number of scans to obtain a

good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled sequence (e.g., PENDANT or DEPT) is used to distinguish

between CH, CH₂, and CH₃ groups.

Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC

(Heteronuclear Single Quantum Coherence), can be performed to aid in the complete

assignment of proton and carbon signals.

Mass Spectrometry (MS)
A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or

acetonitrile, with 0.1% formic acid for positive ion mode).

The solution is introduced into a high-resolution mass spectrometer, such as an Orbitrap or a

Time-of-Flight (TOF) instrument, via electrospray ionization (ESI).

Mass spectra are acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

The accurate mass measurement is used to confirm the elemental composition of the

compound.

Tandem mass spectrometry (MS/MS) can be performed on the parent ion to obtain

fragmentation patterns, which can aid in structural elucidation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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